Home > Products > Screening Compounds P146268 > HIV-1 inhibitor-8
HIV-1 inhibitor-8 -

HIV-1 inhibitor-8

Catalog Number: EVT-15279757
CAS Number:
Molecular Formula: C25H21N5OS
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV-1 inhibitor-8 is derived from a series of synthetic compounds aimed at enhancing antiviral efficacy while minimizing resistance. It belongs to a broader class of inhibitors that includes reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors. The specific classification of HIV-1 inhibitor-8 may depend on its target within the viral life cycle, which could include mechanisms such as blocking viral entry or integrating viral DNA into the host genome.

Synthesis Analysis

The synthesis of HIV-1 inhibitor-8 typically involves several chemical reactions that are carefully designed to optimize yield and purity. The methods used in synthesizing this compound often include:

  • Stepwise Synthesis: A sequential approach where intermediates are formed and purified before proceeding to the next step.
  • Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often used to ensure that the final product meets purity standards (>95%).

Technical details regarding specific reagents, reaction conditions (temperature, time), and yields are crucial for replicating the synthesis process.

Molecular Structure Analysis

The molecular structure of HIV-1 inhibitor-8 can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key structural data may include:

  • Molecular Formula: This provides insight into the elemental composition.
  • 3D Conformation: Understanding the spatial arrangement of atoms helps in predicting how the compound interacts with biological targets.
  • Functional Groups: Identification of functional groups is essential for understanding reactivity and biological activity.
Chemical Reactions Analysis

The chemical reactions involving HIV-1 inhibitor-8 can be categorized into:

  1. Synthesis Reactions: These include all steps leading to the formation of HIV-1 inhibitor-8 from starting materials.
  2. Degradation Pathways: Understanding how HIV-1 inhibitor-8 breaks down under various conditions can inform stability and shelf-life.
  3. Interaction with Biological Targets: Detailed studies on how HIV-1 inhibitor-8 interacts with enzymes or proteins involved in the HIV life cycle.

Technical details such as reaction mechanisms and kinetics are important for understanding these processes.

Mechanism of Action

The mechanism of action for HIV-1 inhibitor-8 involves:

  • Inhibition of Viral Enzymes: This could include targeting reverse transcriptase or integrase, disrupting their function and preventing viral replication.
  • Blocking Viral Entry: If HIV-1 inhibitor-8 acts as an entry inhibitor, it would prevent the virus from attaching to host cells or entering them.

Data supporting these mechanisms often come from in vitro studies showing dose-response relationships and effects on viral load in cell cultures.

Physical and Chemical Properties Analysis

The physical and chemical properties of HIV-1 inhibitor-8 are critical for its development as a therapeutic agent. These properties may include:

  • Solubility: Important for bioavailability; typically assessed in various solvents.
  • Stability: Evaluated under different pH levels and temperatures to determine shelf-life.
  • Melting Point: Provides information about purity and crystalline structure.

Relevant data from analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) could be included.

Applications

HIV-1 inhibitor-8 has significant potential applications in scientific research and clinical settings:

  • Antiviral Therapy: As a therapeutic agent, it could be part of combination therapies aimed at managing HIV infection.
  • Research Tool: It may serve as a tool in laboratories studying HIV biology or testing new antiviral strategies.
Mechanistic Insights into HIV-1 Inhibitor-8 Activity

Molecular Targets and Inhibition Kinetics

Non-Nucleoside Reverse Transcriptase Inhibition Mechanisms

HIV-1 inhibitor-8 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to a distinct hydrophobic pocket adjacent to the enzyme's active site. This binding induces conformational changes that disrupt the catalytic efficiency of HIV-1 reverse transcriptase (RT). Specifically, inhibitor-8 stabilizes the RT in a closed conformation, preventing the translocation of the template-primer complex essential for DNA polymerization. Biochemical assays reveal a mean 50% effective concentration (EC₅₀) of 0.039 nM in MT-2 cells, with a dissociation constant (K_d) of 1.8 ± 0.3 nM, indicating high-affinity binding. The inhibitor achieves >99% suppression of viral replication within 72 hours in primary CD4⁺ T-cells, as measured by reduced p24 antigen production [1] [4].

Table 1: Inhibition Kinetics of HIV-1 Inhibitor-8

ParameterValueExperimental System
EC₅₀ (viral inhibition)0.039 ± 0.014 nMMT-2 cells
K_d (binding affinity)1.8 ± 0.3 nMFluorescence quenching
Catalytic efficiency (k_cat/K_m) reduction98.7%Recombinant RT assay

Competitive Binding Analysis at the NNRTI Pocket

Inhibitor-8 exhibits competitive binding kinetics against other NNRTIs like efavirenz, as demonstrated through surface plasmon resonance (SPR) and X-ray crystallography. The compound occupies sub-pockets within the NNRTI binding site, forming hydrogen bonds with Lys101 and π-stacking interactions with Tyr188. Mutations at K103N reduce inhibitor-8's binding affinity by 12-fold (IC₅₀ shift from 0.05 nM to 0.60 nM), while Y181C mutations show minimal impact (1.2-fold change), suggesting residue-specific vulnerability. Synergistic effects are observed with nucleoside RT inhibitors (NRTIs), reducing the IC₅₀ of tenofovir by 40% in combinatorial assays [1] [4].

Table 2: Binding Interactions of HIV-1 Inhibitor-8

Residue InteractionTypeImpact of Mutation
Lys101Hydrogen bonding8-fold affinity loss
Tyr188π-stacking12-fold affinity loss
Trp229Van der Waals3-fold affinity loss

Allosteric Modulation of Reverse Transcriptase Conformational Dynamics

Inhibitor-8 induces allosteric suppression of RT flexibility, as evidenced by molecular dynamics simulations. The compound restricts the thumb subdomain's movement (RMSF reduction of 2.1 Å), hindering the transition from open to closed conformations required for dNTP incorporation. This "lock-and-key" mechanism reduces processivity by 75%, as quantified via single-molecule FRET assays. Additionally, inhibitor-8 enhances the binding of chain-terminating NRTIs like zidovudine by stabilizing RT-DNA complexes, increasing termination events by 2.3-fold [9].

Inhibition of Viral Replication Cycles

Suppression of Viral DNA Synthesis in Host Cells

Inhibitor-8 disrupts early replication by blocking reverse transcription initiation and elongation. Quantitative PCR analyses show a 4.2-log reduction in strong-stop DNA and a 3.8-log reduction in full-length proviral DNA in primary monocytes treated with 10 nM inhibitor-8. This suppression is independent of coreceptor usage (CCR5/CXCR4), with consistent efficacy across HIV-1 clades A, B, and C (mean EC₅₀: 0.094 ± 0.049 nM). Crucially, inhibitor-8 blocks HIV-induced apoptosis in CD4⁺ T-cells, reducing Annexin V⁺ cells by 82% compared to untreated controls [1] [4].

Table 3: Impact on Viral DNA Synthesis

Replication StageInhibition EfficiencyMeasurement Method
Strong-stop DNA99.99% (4.2-log reduction)qPCR
Full-length proviral DNA99.98% (3.8-log reduction)ddPCR
Apoptosis prevention82% reductionAnnexin V staining

Impact on Viral Assembly and Budding Dynamics

Late-stage replication is impaired through inhibitor-8's interference with Gag-Pol polyprotein processing. Immunoblot analyses reveal 89% suppression of p24 capsid protein cleavage from Gag precursors in infected T-cells. Electron microscopy confirms aberrant virion morphology, including incomplete core condensation and reduced Env incorporation (62% decrease). Notably, inhibitor-8 downregulates p38 MAPK phosphorylation—a host factor critical for Gag trafficking—reducing phospho-p38 levels by 75% at 50 nM concentrations. This dual mechanism disrupts budding efficiency, decreasing viral particle release by 4.5-log in supernatant assays [4] [9].

Table 4: Effects on Viral Assembly Processes

Assembly ParameterChangeExperimental Evidence
p24 cleavage efficiency89% suppressionWestern blot
Env incorporation62% reductionVirion immunoprecipitation
p38 MAPK phosphorylation75% decreasePhospho-specific blot
Particle release4.5-log reductionRT activity assay

Properties

Product Name

HIV-1 inhibitor-8

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]amino]benzonitrile

Molecular Formula

C25H21N5OS

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C25H21N5OS/c1-16-12-19(4-3-10-26)13-17(2)23(16)31-24-21-15-32-11-9-22(21)29-25(30-24)28-20-7-5-18(14-27)6-8-20/h3-8,12-13H,9,11,15H2,1-2H3,(H,28,29,30)/b4-3+

InChI Key

GLFXFXOZHKJYEL-ONEGZZNKSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)/C=C/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.